molecular formula C26H34O2 B1251100 (1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid

(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid

Cat. No. B1251100
M. Wt: 378.5 g/mol
InChI Key: LCASYKMXJWDKDE-ZTLPFTFMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid is a natural product found in Plakortis angulospiculatus with data available.

Scientific Research Applications

  • Crystal Structure Analysis :

    • (1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid has been studied for its crystal structure and polymorphic forms. An orthorhombic polymorph of a related compound, mulinic acid, demonstrates the importance of molecular geometry and supramolecular organization in crystal structures (Brito et al., 2010).
  • Enantioselective Reactions :

    • The compound has potential applications in enantioselective reactions. Studies on similar 1,4-dihydropyridine derivatives show how variations in acyl chain length and branching affect enantioselectivity, which is crucial in pharmaceutical synthesis (Sobolev et al., 2002).
  • Synthetic Plant Growth Regulators :

    • Research on similar structures, such as 5-methyleneoctahydro-4H-3a,6-methanoazulene-4-carboxylic acid, indicates the potential application of the compound in developing synthetic plant growth regulators, influencing plant growth and development (Turner et al., 1980).
  • Organic Synthesis and Reaction Studies :

    • The compound's structural similarity to other indene derivatives suggests its potential use in organic synthesis and reaction studies. For instance, the synthesis of 4-epi-pinguisone from similar indene skeletons highlights complex organic synthesis pathways (Baker et al., 1988).
  • Synthesis of Isoindol Derivatives :

    • The compound could be useful in synthesizing isoindol derivatives, as demonstrated by the synthesis of 3-dimethylamino-3a,4,5,7a-tetrahydro-1H-isoindol-1-ones, which are important in medicinal chemistry (Widmer et al., 1978).
  • Chemical Interactions and Reactions :

    • Investigations into the reactions of similar azirine derivatives with carboxylic acids provide insights into potential chemical interactions and reaction mechanisms involving the compound (Vittorelli et al., 1974).
  • Cycloaddition Reactions :

    • Research on cycloaddition reactions of related 3aH-indene compounds opens avenues for exploring cycloaddition reactions with the compound, which could lead to the formation of novel chemical structures (Mccague et al., 1983).
  • Synthesis of Nucleic Acid Derivatives :

    • Studies on the synthesis of nucleic acid derivatives from related compounds indicate potential applications in the synthesis of novel nucleoside analogs or drug precursors (Ostrowski & Zeidler, 2008).
  • Applications in Photolysis and Protonation Studies :

    • The compound may have applications in photolysis and protonation studies, as evidenced by research on pyrimidine derivatives, which shares structural similarities (Ohkura & Seki, 1995).
  • Supramolecular Assemblies :

    • The compound could be explored for its role in forming supramolecular assemblies, as studies on similar tricarboxylic acids demonstrate their ability to form complex molecular structures (Arora & Pedireddi, 2003).

properties

Product Name

(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid

Molecular Formula

C26H34O2

Molecular Weight

378.5 g/mol

IUPAC Name

(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C26H34O2/c1-6-20-16-18(4)22-21(7-2)17-26(8-3,25(5,23(20)22)24(27)28)15-14-19-12-10-9-11-13-19/h9-18,22-23H,6-8H2,1-5H3,(H,27,28)/b15-14+/t18-,22-,23+,25+,26+/m0/s1

InChI Key

LCASYKMXJWDKDE-ZTLPFTFMSA-N

Isomeric SMILES

CCC1=C[C@@H]([C@@H]2[C@@H]1[C@]([C@](C=C2CC)(CC)/C=C/C3=CC=CC=C3)(C)C(=O)O)C

Canonical SMILES

CCC1=CC(C2C1C(C(C=C2CC)(CC)C=CC3=CC=CC=C3)(C)C(=O)O)C

synonyms

spiculoic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid
Reactant of Route 2
(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid
Reactant of Route 3
(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid
Reactant of Route 4
(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid
Reactant of Route 5
(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid
Reactant of Route 6
(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.